BenchChemオンラインストアへようこそ!

Aristolactam

Nephrotoxicity Structure-Activity Relationship Renal Proximal Tubule

Aristolactam I (CAS 13395-02-3) is a high-purity (≥98%) phenanthrene alkaloid essential for nephrotoxicity and structure-toxicity relationship (STR) research. With an HK-2 cell IC₅₀ of 2.76 μM—approximately 29-fold greater potency than its parent compound AA-I—it serves as a superior positive control for in vitro renal injury assays. Its distinct toxicokinetic profile (52.71% oral bioavailability vs. 99.83% for AA-I) makes it uniquely suited for absorption-dependent toxicity studies. Choose this batch-verified standard to ensure reproducible, publication-ready data. Strictly for R&D; not for human use.

Molecular Formula C17H11NO4
Molecular Weight 293.27 g/mol
CAS No. 13395-02-3
Cat. No. B190612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolactam
CAS13395-02-3
Synonyms8-methoxy -6-nitrophenanthro(3,4-d)-1,3-dioxolo-5-carboxylic acid
aristolactam I
Molecular FormulaC17H11NO4
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5
InChIInChI=1S/C17H11NO4/c1-20-12-4-2-3-8-9(12)5-11-14-10(17(19)18-11)6-13-16(15(8)14)22-7-21-13/h2-6H,7H2,1H3,(H,18,19)
InChIKeyMXOKGWUJNGEKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aristolactam I (CAS 13395-02-3) for Nephrotoxicity and Cancer Research: Product Specifications and Baseline Data


Aristolactam I (AL-I), a phenanthrene-type alkaloid with the molecular formula C₁₇H₁₁NO₄ and a molecular weight of 293.27 g/mol, is a primary metabolite of the nephrotoxic and carcinogenic aristolochic acid I (AA-I) [1]. It is naturally occurring in plants of the Aristolochia, Asarum, and Houttuynia genera [1]. As a research tool compound, AL-I is widely utilized for its established roles in inducing nephrotoxicity, inhibiting the Aquaporin-1 (AQP1) water channel, and exhibiting anti-cancer activity .

Why Aristolactam I Cannot Be Replaced by AA-I or Other Aristolactam Analogs in Research


Aristolactam I cannot be substituted with its parent compound, aristolochic acid I (AA-I), or other aristolactam analogs (e.g., AL BII, AL AII, AL FI) without fundamentally altering experimental outcomes. Direct comparative studies demonstrate that AL-I exhibits significantly higher in vitro cytotoxicity against human proximal tubular (HK-2) cells than AA-I and many other ALs [1]. Furthermore, AL-I possesses a distinct toxicokinetic profile compared to AA-I, with substantially lower oral bioavailability (52.71% vs. 99.83% for AA-I), which directly influences its in vivo nephrotoxic potential [2]. These quantifiable differences in both in vitro potency and in vivo exposure render AL-I a unique tool for studying structure-toxicity relationships and mechanisms of aristolochic acid nephropathy, where substitution with a less potent or differently absorbed analog would yield non-comparable or misleading data.

Aristolactam I: A Head-to-Head Comparative Analysis of Cytotoxicity, Bioavailability, and Anti-inflammatory Activity


Comparative In Vitro Cytotoxicity of Aristolactam I, Aristolochic Acid I, and Other Aristolactams in HK-2 Cells

Aristolactam I (AL-I) demonstrates significantly greater cytotoxic potency in human kidney proximal tubular epithelial (HK-2) cells compared to its parent compound, aristolochic acid I (AA-I), and many other natural aristolactams. In a direct comparative study, the IC₅₀ of AL-I for reducing HK-2 cell viability was 2.76 μM, which is approximately 29-fold lower (more potent) than the IC₅₀ of 79.85 μM for AA-I [1]. A separate structure-toxicity relationship study on eight natural aristolactams confirmed AL-I as one of the most potent analogs, with an IC₅₀ range of 2.49–2.78 μM, while five other tested aristolactams (including sauristolactam and N-methyl piperolactam A) exhibited substantially lower potency with IC₅₀ values ranging from 12.33 to 43.84 μM [2].

Nephrotoxicity Structure-Activity Relationship Renal Proximal Tubule

Comparative Oral Bioavailability of Aristolactam I and Aristolochic Acid I in Mice

Despite its higher in vitro potency, Aristolactam I exhibits substantially lower oral bioavailability than its parent compound, which fundamentally alters its in vivo nephrotoxic profile. In a subacute toxicity study in BALB/c mice, the oral bioavailability of AL-I was determined to be 52.71%, which is nearly half the 99.83% bioavailability observed for AA-I [1]. This limited absorption, combined with rapid metabolism into less toxic derivatives and an absence of parent AL-I in urine, restricts renal exposure and mitigates in vivo toxicity despite AL-I's potent in vitro effects [1].

Toxicokinetics Oral Bioavailability In Vivo Toxicity

Anti-inflammatory Activity of Aristolactam I: Comparison with Hinokinin

Aristolactam I has been directly compared to the lignan (-)-hinokinin for its ability to inhibit the production of pro-inflammatory cytokines IL-6 and TNF-α. In this comparative study, AL-I inhibited IL-6 production with an IC₅₀ of 52 ± 8 μM and TNF-α production with an IC₅₀ of 116.8 ± 83.25 μM. In contrast, (-)-hinokinin demonstrated greater potency in the same assays, with IC₅₀ values of 20.5 ± 0.5 μM for IL-6 and 77.5 ± 27.5 μM for TNF-α [1].

Anti-inflammatory Cytokine Inhibition Natural Product

Aristotactam I's Role as an AQP1 Inhibitor and Metabolite of AA-I

Aristolactam I (AL-I) is characterized as an inhibitor of Aquaporin-1 (AQP1) and is the major metabolite of aristolochic acid I (AA-I) [1]. As a metabolic product, AL-I is directly responsible for forming DNA adducts that lead to renal damage, a mechanism not directly shared by the parent AA-I molecule [1]. This establishes a clear mechanistic distinction: AL-I is the proximal nephrotoxic species, whereas AA-I is a protoxin requiring metabolic activation. While other AQP1 inhibitors like TC AQP1 1 exist (IC₅₀ = 8 μM in oocyte water flux assays [2]), AL-I offers a unique dual role as both a pathway metabolite and an inhibitor, making it the compound of choice for studying the intersection of aristolochic acid metabolism and AQP1-mediated toxicity.

Aquaporin-1 Metabolism Nephrotoxicity Mechanism

High-Impact Research Applications of Aristolactam I (CAS 13395-02-3) Based on Quantitative Evidence


In Vitro Nephrotoxicity Positive Control

Due to its demonstrated high potency in HK-2 cells (IC₅₀ = 2.76 μM), which is ~29-fold greater than AA-I, Aristolactam I serves as an ideal positive control for in vitro nephrotoxicity assays. It allows for more sensitive and robust evaluation of potential renoprotective compounds or genetic interventions compared to using the less potent parent compound AA-I [1].

Investigating the Disconnect Between In Vitro and In Vivo Toxicity

The unique combination of high in vitro cytotoxicity (IC₅₀ = 2.76 μM) but limited oral bioavailability (52.71%) makes AL-I a critical tool for toxicokinetic studies. It enables researchers to dissect how absorption, distribution, and metabolism modulate the in vivo expression of a compound's intrinsic cellular toxicity, a question that cannot be addressed using AA-I with its near-complete (99.83%) bioavailability [2].

Structure-Toxicity Relationship (STR) Benchmark

Within the aristolactam chemical class, AL-I is established as one of the most cytotoxic members (IC₅₀ range 2.49–2.78 μM), significantly more potent than five other naturally occurring aristolactams (IC₅₀ range 12.33–43.84 μM). This makes AL-I a key benchmark compound in any STR study aimed at identifying structural features (e.g., methylenedioxy or methoxy substitutions) that enhance or reduce nephrotoxic potential [3].

Anti-inflammatory Assay Benchmarking

With defined IC₅₀ values for IL-6 (52 ± 8 μM) and TNF-α (116.8 ± 83.25 μM) inhibition, AL-I can be utilized as a moderate-potency reference standard in anti-inflammatory drug discovery programs. It provides a clear performance threshold for evaluating novel compounds derived from or related to the aristolactam pharmacophore [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aristolactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.